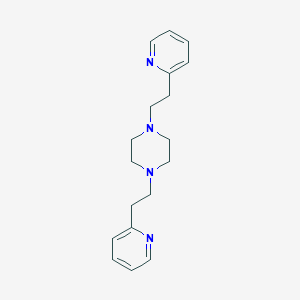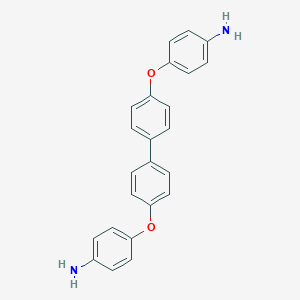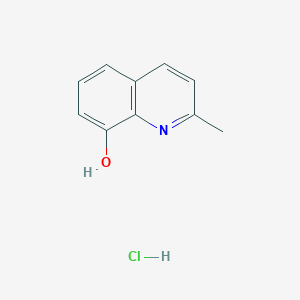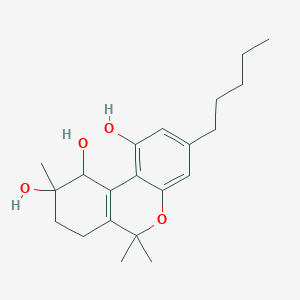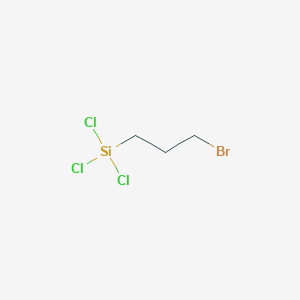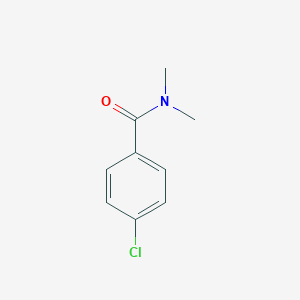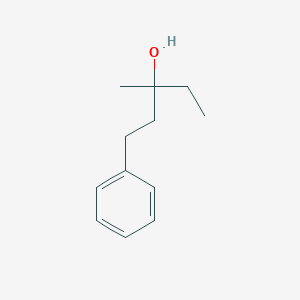![molecular formula C33H38ClN3 B085264 n-[(1e)-4-{Bis[4-(dimethylamino)phenyl]methylidene}naphthalen-1(4h)-ylidene]cyclohexanaminium chloride CAS No. 12262-18-9](/img/structure/B85264.png)
n-[(1e)-4-{Bis[4-(dimethylamino)phenyl]methylidene}naphthalen-1(4h)-ylidene]cyclohexanaminium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(1E)-4-{Bis[4-(dimethylamino)phenyl]methylidene}naphthalen-1(4H)-ylidene]cyclohexanaminium chloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
科学的研究の応用
N-[(1E)-4-{Bis[4-(dimethylamino)phenyl]methylidene}naphthalen-1(4H)-ylidene]cyclohexanaminium chloride has been extensively studied for its potential applications in various fields. It has been found to have antibacterial, antifungal, and antitumor properties. It has also been investigated for its potential use as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy.
作用機序
The mechanism of action of N-[(1E)-4-{Bis[4-(dimethylamino)phenyl]methylidene}naphthalen-1(4H)-ylidene]cyclohexanaminium chloride is not fully understood. However, it is believed to work by inhibiting the growth of bacteria and fungi by disrupting their cell membranes. It has also been found to induce apoptosis in cancer cells and generate reactive oxygen species upon exposure to light, leading to the destruction of cancer cells.
生化学的および生理学的効果
N-[(1E)-4-{Bis[4-(dimethylamino)phenyl]methylidene}naphthalen-1(4H)-ylidene]cyclohexanaminium chloride has been found to have both biochemical and physiological effects. It has been shown to reduce the growth of various bacteria and fungi, including Staphylococcus aureus and Candida albicans. It has also been found to induce apoptosis in cancer cells and generate reactive oxygen species upon exposure to light, leading to the destruction of cancer cells.
実験室実験の利点と制限
One of the advantages of using N-[(1E)-4-{Bis[4-(dimethylamino)phenyl]methylidene}naphthalen-1(4H)-ylidene]cyclohexanaminium chloride in lab experiments is its broad-spectrum antibacterial and antifungal activity. It is also relatively easy to synthesize and has been found to be stable under various conditions. However, one limitation is its potential toxicity, which needs to be carefully monitored during experiments.
将来の方向性
There are several future directions for the research of N-[(1E)-4-{Bis[4-(dimethylamino)phenyl]methylidene}naphthalen-1(4H)-ylidene]cyclohexanaminium chloride. One area of interest is its potential use as a photosensitizer for photodynamic therapy in cancer treatment. Another area of research is the development of new derivatives of this compound with improved antibacterial and antifungal activity. Additionally, further studies are needed to better understand the mechanism of action and potential side effects of this compound.
In conclusion, N-[(1E)-4-{Bis[4-(dimethylamino)phenyl]methylidene}naphthalen-1(4H)-ylidene]cyclohexanaminium chloride is a chemical compound that has shown promising results in scientific research. Its broad-spectrum antibacterial and antifungal activity, potential use as a fluorescent probe and photosensitizer, and ability to induce apoptosis in cancer cells make it a valuable compound for further study. However, its potential toxicity needs to be carefully monitored during experiments, and further research is needed to fully understand its mechanism of action and potential side effects.
合成法
The synthesis of N-[(1E)-4-{Bis[4-(dimethylamino)phenyl]methylidene}naphthalen-1(4H)-ylidene]cyclohexanaminium chloride involves the reaction of naphthalene-1,4-diamine with 4-(dimethylamino)benzaldehyde in the presence of a catalyst. The resulting product is then treated with cyclohexanone and hydrochloric acid to obtain the final product.
特性
CAS番号 |
12262-18-9 |
|---|---|
製品名 |
n-[(1e)-4-{Bis[4-(dimethylamino)phenyl]methylidene}naphthalen-1(4h)-ylidene]cyclohexanaminium chloride |
分子式 |
C33H38ClN3 |
分子量 |
512.1 g/mol |
IUPAC名 |
[4-[bis[4-(dimethylamino)phenyl]methylidene]naphthalen-1-ylidene]-cyclohexylazanium;chloride |
InChI |
InChI=1S/C33H37N3.ClH/c1-35(2)27-18-14-24(15-19-27)33(25-16-20-28(21-17-25)36(3)4)31-22-23-32(30-13-9-8-12-29(30)31)34-26-10-6-5-7-11-26;/h8-9,12-23,26H,5-7,10-11H2,1-4H3;1H |
InChIキー |
XPYRKKDYSGJSKK-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[NH+]C3CCCCC3)C4=CC=CC=C24)C5=CC=C(C=C5)N(C)C.[Cl-] |
正規SMILES |
CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[NH+]C3CCCCC3)C4=CC=CC=C24)C5=CC=C(C=C5)N(C)C.[Cl-] |
その他のCAS番号 |
3251-84-1 12262-18-9 |
ピクトグラム |
Corrosive; Acute Toxic; Environmental Hazard |
同義語 |
C.I. Basic Blue 55 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



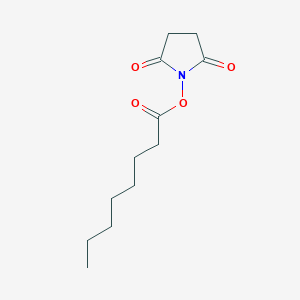
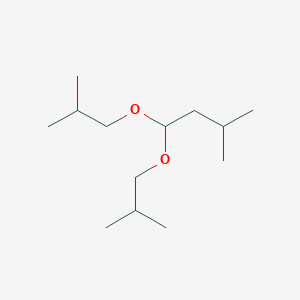
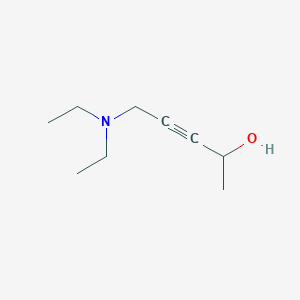
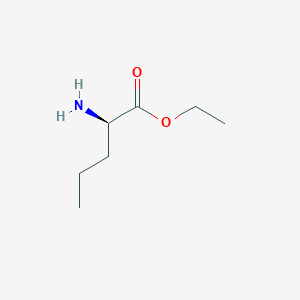
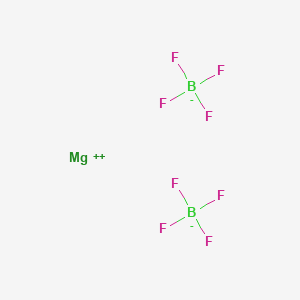
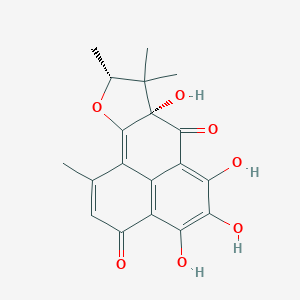
![(4R,5S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde](/img/structure/B85197.png)
